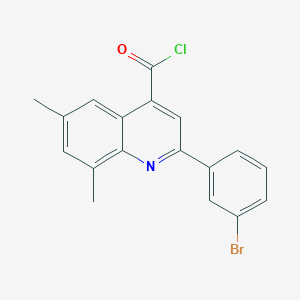

2-(3-Bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-(3-bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride, which precisely describes the molecular architecture and substitution pattern. This nomenclature follows standard International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, indicating the quinoline base structure with specific positional designations for each substituent group. The structural representation reveals a bicyclic quinoline system containing a nitrogen heteroatom, with methyl groups positioned at the 6 and 8 positions of the quinoline ring system.

The molecular structure comprises several distinct functional components that contribute to its chemical properties and reactivity profile. The quinoline backbone forms the central heterocyclic framework, providing aromatic stability while maintaining reactive sites for chemical transformations. The 3-bromophenyl substituent at position 2 introduces both steric bulk and electronic effects through the bromine halogen, which serves as an electron-withdrawing group that influences the overall electronic distribution within the molecule. The carbonyl chloride functional group at position 4 represents the most reactive site within the molecule, serving as an acyl chloride that readily undergoes nucleophilic substitution reactions with various nucleophiles.

The stereochemical representation shows a planar aromatic system with the quinoline and bromophenyl rings capable of adopting coplanar conformations that maximize conjugation effects. The methyl substituents at positions 6 and 8 provide steric protection while contributing electron-donating effects that modulate the electronic properties of the quinoline system. This specific substitution pattern creates a molecule with distinct reactivity characteristics compared to unsubstituted quinoline derivatives.

Chemical Abstracts Service Registry and Alternative Identifiers

The compound is registered under Chemical Abstracts Service number 1160262-79-2, which serves as the primary unique identifier within chemical databases and regulatory systems. This Chemical Abstracts Service registry number provides unambiguous identification for commercial sourcing, regulatory compliance, and scientific literature referencing. The MDL (Molecular Design Limited) number MFCD03421250 represents an additional standardized identifier used within chemical inventory systems and research databases.

Alternative naming conventions and synonyms include variations in the systematic nomenclature that maintain equivalent chemical meaning while adapting to different formatting conventions. The compound may be referenced as 4-quinolinecarbonyl chloride, 2-(3-bromophenyl)-6,8-dimethyl-, which represents an alternative systematic approach emphasizing the quinoline carbocyl chloride core structure. International chemical databases utilize various identifier systems including the Simplified Molecular Input Line Entry System notation and International Chemical Identifier strings for computational chemistry applications and database searching.

The compound classification places it within multiple chemical categories, including halogenated aromatic compounds due to the bromine substituent, heterocyclic compounds based on the quinoline framework, and acyl halides due to the carbonyl chloride functionality. This multi-category classification reflects the compound's complex structural features and diverse potential applications across different areas of synthetic chemistry and pharmaceutical research.

Molecular Formula and Weight Analysis

The molecular formula C18H13BrClNO provides a complete elemental composition that defines the compound's chemical identity and enables calculation of various molecular parameters. This formula indicates the presence of eighteen carbon atoms forming the aromatic framework and methyl substituents, thirteen hydrogen atoms distributed across the aromatic rings and methyl groups, one bromine atom serving as the halogen substituent, one chlorine atom within the carbonyl chloride functional group, one nitrogen atom integral to the quinoline heterocycle, and one oxygen atom forming the carbonyl functionality.

Properties

IUPAC Name |

2-(3-bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrClNO/c1-10-6-11(2)17-14(7-10)15(18(20)22)9-16(21-17)12-4-3-5-13(19)8-12/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSEDFUKGCACQRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.

Reduction Reactions: The carbonyl chloride group can be reduced to form corresponding alcohols or amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and phosphines. The reactions are typically carried out in polar solvents like DMF or acetonitrile.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include substituted quinoline derivatives.

Oxidation Reactions: Products include quinoline N-oxides.

Reduction Reactions: Products include alcohols or amines.

Scientific Research Applications

2-(3-Bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Quinoline derivatives are known for their antimicrobial and antiviral properties, making this compound a potential candidate for drug development.

Medicine: It can be used in the development of pharmaceuticals targeting various diseases, including cancer and infectious diseases.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π stacking interactions with aromatic residues in proteins, while the carbonyl chloride group can form covalent bonds with nucleophilic amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Commercial Comparison

The table below summarizes key structural and commercial differences between 2-(3-bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride and its analogs:

| Compound Name | Substituent Position/Type | Molecular Weight | Supplier | Price (100 mg) | Notable Properties |

|---|---|---|---|---|---|

| This compound | 3-Bromo, phenyl | Not provided | Santa Cruz Biotechnology | $150.00 | Reactive carbonyl chloride group |

| 2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride | 4-Bromo, phenyl | Not provided | Santa Cruz Biotechnology | $150.00 | Para-substituted bromo group |

| 2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | 4-Methoxy, phenyl | 325.79 | Not specified | Not available | Electron-donating methoxy group |

| 2-(4-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | 4-Isobutoxy, phenyl | Not provided | Biosynth | Enquire | Bulky isobutoxy substituent |

Electronic and Steric Effects

- Substituent Type: Bromo vs. Methoxy: Bromine, being electron-withdrawing, enhances the electrophilicity of the carbonyl chloride, favoring nucleophilic attack. In contrast, the methoxy group (electron-donating) in the 4-methoxy analog reduces electrophilicity, which may slow acylation reactions .

Biological Activity

Overview

2-(3-Bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride is a synthetic compound belonging to the quinoline family, which is well-known for its diverse biological activities. This compound features a bromophenyl substituent and a carbonyl chloride functional group, making it a valuable intermediate in organic synthesis and a potential candidate for drug development targeting various diseases, including cancer and infectious diseases.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the carbonyl chloride group can form covalent bonds with nucleophilic amino acid residues. These interactions may modulate the activity of enzymes and receptors, leading to various biological effects.

Antimicrobial Activity

Quinoline derivatives, including this compound, have shown significant antimicrobial properties. Studies indicate that quinoline compounds can inhibit the growth of various bacterial strains and exhibit antiviral effects against several viruses . The specific antimicrobial efficacy of this compound has not been extensively documented; however, its structural features suggest potential effectiveness against pathogens.

Anticancer Activity

Research has demonstrated that quinoline derivatives possess anticancer properties. For example, studies on related compounds have shown inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . The unique structure of this compound may enhance its anticancer activity by targeting specific pathways involved in tumor growth.

Case Studies and Research Findings

- Antiviral Activity : A study exploring the antiviral potential of quinoline derivatives found that certain analogues exhibited inhibitory effects against SARS-CoV-2 replication. While specific data on this compound is limited, related compounds demonstrated EC50 values ranging from 2.6 to 13 μM against coronaviruses, highlighting the potential for similar activity in this compound .

- Enzyme Inhibition : Quinoline derivatives have been evaluated for their ability to inhibit key enzymes involved in disease processes. For instance, some studies reported that modifications to the quinoline core could enhance enzyme inhibition potency, suggesting that this compound may also exhibit enzyme inhibitory effects depending on its specific interactions with target sites .

Comparative Analysis

The following table summarizes key structural features and biological activities of selected quinoline derivatives:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C19H17BrN2O | Bromophenyl and carbonyl chloride groups | Potential antimicrobial and anticancer |

| 2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride | C19H17BrN2O | Similar structure with different bromine positioning | Anticancer and antiviral |

| 2-Phenylquinolines | Varies | Broad-spectrum activity | Antiviral against coronaviruses |

Future Research Directions

Given the promising biological activities associated with quinoline derivatives, further investigation into the pharmacological properties of this compound is warranted. Future studies should focus on:

- In vitro and In vivo Testing : Conducting detailed studies to evaluate its efficacy against specific cancer cell lines and pathogenic microorganisms.

- Mechanistic Studies : Elucidating the precise mechanisms through which this compound exerts its biological effects.

- Structure-Activity Relationship (SAR) Analysis : Exploring modifications to enhance activity and reduce toxicity.

Q & A

Basic Research Question

- Handling : Use gloves, goggles, and a fume hood to avoid skin/eye contact and inhalation. Avoid moisture, as acyl chlorides hydrolyze readily to carboxylic acids.

- Storage : Store in airtight, moisture-resistant containers under inert gas (argon/nitrogen) at 0–6°C to prevent decomposition .

- Safety protocols : Immediate rinsing with water for accidental exposure and access to eyewash stations/safety showers are critical .

Which spectroscopic and crystallographic methods are most effective for structural characterization?

Basic Research Question

- NMR spectroscopy :

- ¹H/¹³C NMR : Identify substituents (e.g., methyl groups at C6/C8, bromophenyl protons). Chemical shifts for quinoline protons typically appear at δ 8.5–9.0 ppm .

- 2D NMR (COSY, HSQC) : Resolve coupling patterns and confirm connectivity.

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Challenges include resolving disorder in bromophenyl or methyl groups .

- IR spectroscopy : Confirm carbonyl chloride (C=O stretch ~1800 cm⁻¹) and aromatic C-Br (600–800 cm⁻¹) .

How can discrepancies between experimental crystallographic data and computational models be resolved?

Advanced Research Question

- Data refinement : Use SHELXL to adjust thermal parameters and occupancy for disordered atoms. Compare experimental bond lengths/angles with density functional theory (DFT)-optimized structures .

- Error analysis : Cross-validate using R-factors and electron density maps. For example, if DFT predicts a shorter C-Br bond than crystallography, check for solvent effects or crystal packing forces .

What strategies optimize yield in multi-step syntheses involving bromophenyl groups?

Advanced Research Question

- Reaction optimization :

- Use Pd(OAc)₂ with bulky ligands (e.g., PCy₃) to enhance Suzuki-Miyaura coupling efficiency for bromophenyl introduction .

- Control temperature (60–80°C) and solvent polarity (DMF/toluene mixtures) to minimize side reactions.

- Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) to separate regioisomers. Recrystallization from ethanol improves purity .

How can DFT calculations predict electronic properties and reactivity of this compound?

Advanced Research Question

- Electronic structure : Calculate HOMO-LUMO gaps to assess electrophilic/nucleophilic sites. For example, the acyl chloride group is highly electrophilic (LUMO localized on C=O) .

- Reactivity prediction : Simulate reaction pathways (e.g., nucleophilic acyl substitution) using Gaussian or ORCA software. Compare activation energies for different nucleophiles (amines, alcohols) .

What challenges arise in mechanistic studies of cross-coupling reactions involving this compound?

Advanced Research Question

- Kinetic vs. thermodynamic control : Monitor reaction intermediates via LC-MS to determine if bromophenyl insertion occurs before or after quinoline formation .

- Side reactions : Use ¹H NMR to detect debromination byproducts. Adjust catalyst loading (Pd: 2–5 mol%) and base (K₂CO₃ vs. Cs₂CO₃) to suppress undesired pathways .

How can researchers address low solubility in spectroscopic studies?

Advanced Research Question

- Solvent selection : Use deuterated DMSO or CDCl₃ for NMR. For UV-Vis, dissolve in THF or dichloromethane (0.1 mM).

- Derivatization : Temporarily convert the acyl chloride to a methyl ester (using methanol) to enhance solubility, then regenerate the chloride post-analysis .

What are the implications of steric effects from methyl groups on reactivity?

Advanced Research Question

- Steric hindrance : The 6,8-dimethyl groups restrict access to the quinoline C4 position, slowing nucleophilic attacks.

- Experimental validation : Compare reaction rates with non-methylated analogs. Use kinetic studies (e.g., UV-Vis monitoring) to quantify steric effects .

How can researchers validate the purity of this compound for biological assays?

Advanced Research Question

- Analytical methods :

- HPLC : Use a C18 column (acetonitrile/water gradient) to detect impurities (<1% threshold).

- Elemental analysis : Confirm Br and Cl content matches theoretical values.

- Mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic patterns for bromine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.